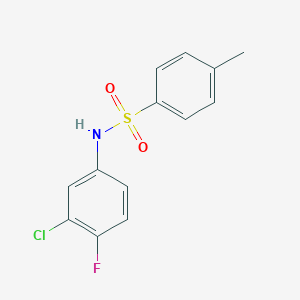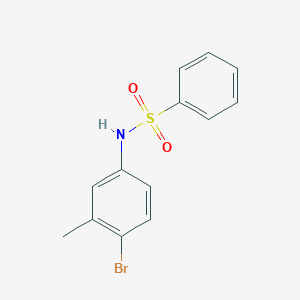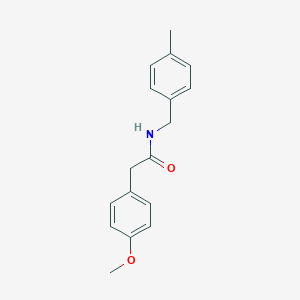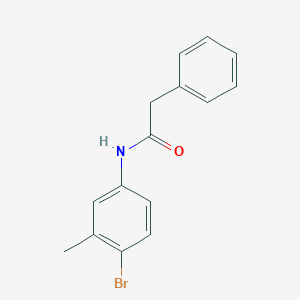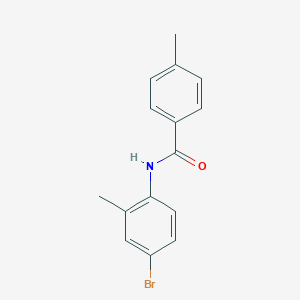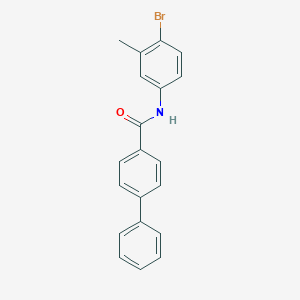
N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide, also known as BMC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMC has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide also has some limitations, including its low solubility in water and its relatively low potency compared to other compounds.
将来の方向性
There are several potential future directions for research on N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide, including the development of more potent analogs, the investigation of its mechanism of action in more detail, and the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, the use of N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide in combination with other compounds or therapies could be explored for the treatment of various diseases.
合成法
N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide can be synthesized using different methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann coupling. One of the most common methods is the Suzuki-Miyaura coupling, which involves the reaction of 4-bromo-3-methylphenylboronic acid and 4-carboxybiphenyl in the presence of a palladium catalyst. The resulting product is N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide, which can be purified using column chromatography.
科学的研究の応用
N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide has been studied for its potential applications in various fields, including material science, medicinal chemistry, and organic electronics. In material science, N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide has been used as a building block for the synthesis of new materials with unique properties. In medicinal chemistry, N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide has been studied for its potential as a drug candidate for the treatment of cancer and other diseases. In organic electronics, N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide has been used as a dopant for the fabrication of organic field-effect transistors.
特性
分子式 |
C20H16BrNO |
|---|---|
分子量 |
366.2 g/mol |
IUPAC名 |
N-(4-bromo-3-methylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H16BrNO/c1-14-13-18(11-12-19(14)21)22-20(23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23) |
InChIキー |
NPVOIWXJADODFV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Br |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



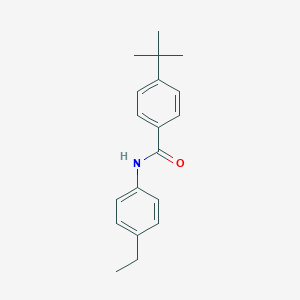
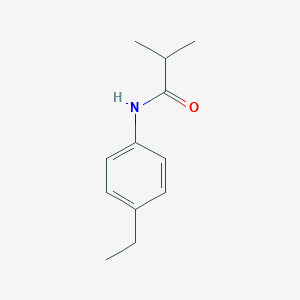
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)

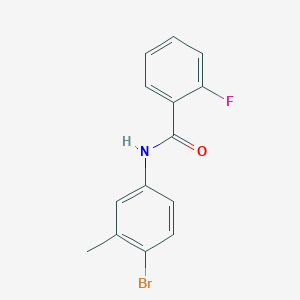
![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)
